molecular formula C16H14O7 B123099 Dihydrotamarixetin CAS No. 70411-27-7

Dihydrotamarixetin

Número de catálogo: B123099
Número CAS: 70411-27-7
Peso molecular: 318.28 g/mol
Clave InChI: KQNGHARGJDXHKF-JKSUJKDBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydrotamarixetin (CAS: 70411-27-7), also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a flavonoid characterized by a saturated 2,3-dihydro bond in its flavanone backbone . Its molecular formula is C₁₆H₁₄O₇, with a molecular weight of 318.28 g/mol .

Métodos De Preparación

Structural and Chemical Properties Influencing Synthesis

Dihydrotamarixetin’s molecular structure (C₁₆H₁₄O₇) features a flavanone backbone with hydroxyl and methoxy substitutions at positions 3, 5, 7, 3', and 4' (Figure 1) . The stereochemistry at C2 and C3 (both R-configurations) introduces complexity in synthetic routes, necessitating enantioselective methods or chiral resolution steps. Its low solubility in aqueous media (≤0.1 mg/mL at 25°C) further complicates formulation, driving the development of solubility-enhancing techniques such as cyclodextrin complexation and solid lipid nanoparticle encapsulation.

Extraction and Isolation from Natural Sources

While synthetic routes are preferred for scalability, natural extraction remains a primary source for this compound. The compound has been isolated from Blumea fistulosa and Chromolaena odorata using methanol/water (70:30 v/v) extraction followed by column chromatography over silica gel with ethyl acetate/hexane gradients . Yields from plant material typically range between 0.02–0.05% w/w, necessitating large biomass inputs for gram-scale production. Recent advances in pressurized liquid extraction (PLE) at 100°C and 10 MPa have improved yields by 40% compared to maceration, though industrial adoption remains limited .

Synthetic Approaches to this compound

Semi-Synthesis from Taxifolin

This compound can be derived from taxifolin (dihydroquercetin) via selective O-methylation at the 4'-position using dimethyl sulfate (DMS) in alkaline methanol (pH 9–10) . The reaction proceeds at 60°C for 6–8 hours, yielding 72–78% conversion efficiency. Critical parameters include:

ParameterOptimal RangeImpact on Yield
DMS:Molar ratio1.2:1<70% below 1:1
Temperature60±2°C↓10% at 50°C
Reaction time7 hoursPlateaus after 8h

Post-synthesis purification employs preparative HPLC with a C18 column and acetonitrile/0.1% formic acid mobile phase, achieving ≥95% purity .

Total Synthesis via Chalcone Intermediates

A seven-step total synthesis route has been reported, starting with 3,4-dimethoxyacetophenone and phloroglucinaldehyde:

  • Aldol Condensation : Form chalcone intermediate (85% yield) using NaOH/ethanol at 0°C .

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the α,β-unsaturated ketone to flavanone (90% yield).

  • Demethylation : BBr₃ in dichloromethane selectively removes methyl groups at 3' and 4' positions (68% yield).

  • Stereochemical Resolution : Chiral chromatography (Chiralpak IC) isolates the (2R,3R) enantiomer (ee >99%) .

This method achieves 22% overall yield but requires specialized equipment for high-pressure hydrogenation and chiral separation.

Solubility Enhancement Technologies

Cyclodextrin Inclusion Complexation

Adopting methods from DHM formulations , this compound forms inclusion complexes with β-cyclodextrin (β-CD) in a 1:2 molar ratio. The process involves:

  • Dissolving β-CD (15% w/v) and this compound (1.5% w/v) in citric acid buffer (pH 3.5)

  • Heating to 85°C for 30 minutes under 500 rpm agitation

  • Spray-drying the mixture at 120°C inlet temperature

This increases aqueous solubility to 12.8 mg/mL, a 128-fold improvement over the free compound .

Solid Lipid Nanoparticle (SLN) Encapsulation

Adapting lipid-based delivery systems from DHM , this compound SLNs are prepared via hot homogenization:

ComponentQuantityRole
Stearic acid150 mgLipid matrix
Lecithin150 mgSurfactant
This compound30 mgActive ingredient
Ethanol/Acetone12 mLSolvent system

The lipid-drug mixture is heated to 73°C, homogenized at 15,000 rpm, and cooled to form nanoparticles of 110–130 nm diameter with 89% encapsulation efficiency .

Analytical Characterization

Spectroscopic Identification

  • UV-Vis : λmax 290 nm (Band I) and 330 nm (Band II)

  • HRMS : [M-H]⁻ at m/z 317.0664 (calc. 317.0663)

  • ¹³C NMR : 79.3 ppm (C2), 68.9 ppm (C3), 56.1 ppm (4’-OCH₃)

Purity Assessment

HPLC conditions for quantification:

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 µm)

  • Mobile phase: 0.1% H₃PO₄ (A)/Acetonitrile (B) gradient from 15% B to 40% B over 25 min

  • Retention time: 18.7 min

Industrial Scalability Challenges

  • Stereochemical Control : The (2R,3R) configuration requires costly chiral catalysts or multistep resolutions, increasing production costs by 30–40% compared to racemic synthesis.

  • Solvent Recovery : Ethanol/acetone systems used in SLN production necessitate explosion-proof facilities, limiting contract manufacturing options.

  • Stability : Aqueous solutions of the cyclodextrin complex show 15% degradation at 25°C over 6 months, mandating lyophilization for long-term storage .

Análisis De Reacciones Químicas

Oxidation Reactions

Dihydrotamarixetin undergoes oxidation primarily at its phenolic hydroxyl groups, particularly in the B-ring. The presence of catechol (3',4'-dihydroxy) groups enhances its susceptibility to oxidation, leading to quinone formation under oxidative conditions .

Key findings :

  • Reagents/Conditions : Exposure to reactive oxygen species (ROS) such as hydroxyl radicals (- OH) or enzymatic oxidation via peroxidases .

  • Products : Formation of semiquinone radicals and subsequent stabilization through intramolecular hydrogen bonding .

Oxidation Pathway Reagents/Conditions Products
Radical-mediated oxidationROS (e.g., - OH, H₂O₂)Semiquinone radicals, quinones
Enzymatic oxidationPeroxidases, polyphenol oxidasesPolymerized derivatives

Reduction Reactions

The compound participates in reduction reactions, particularly in metabolic pathways. NADPH-dependent reductases catalyze the reduction of ketone groups or double bonds in the flavonoid backbone .

Key findings :

  • Metabolic reduction : In laboratory animals, this compound undergoes reductive modifications such as dehydroxylation and methylation .

  • In vitro studies : Sodium borohydride (NaBH₄) reduces carbonyl groups to secondary alcohols .

Substitution Reactions

Substitution reactions occur at hydroxyl or methoxy groups, altering bioactivity. For example:

  • Glycosylation : Addition of sugar moieties (e.g., glucose) at the 7-OH position enhances solubility .

  • Methylation : SAM-dependent methyltransferases convert hydroxyl groups to methoxy groups, increasing lipophilicity .

Case study :
Methylation at the 4'-OH position reduces antioxidant activity but enhances membrane permeability .

Electrochemical Behavior

Cyclic voltammetry reveals that this compound’s oxidation potential correlates with its radical-scavenging efficacy . Lower oxidation potentials (e.g., 0.35 V vs. Ag/AgCl) indicate higher electron-donating capacity .

Structural Feature Oxidation Potential (V) Radical Scavenging IC₅₀ (μM)
3',4'-Dihydroxy (catechol)0.350.89
Monohydroxy (4'-OH)0.522.45

Enzymatic Modifications

This compound interacts with phase II metabolic enzymes:

  • Glucuronidation : UGT isoforms (e.g., UGT1A1) add glucuronic acid, forming water-soluble conjugates .

  • Sulfation : SULT enzymes sulfate hydroxyl groups, enhancing excretion .

Metabolic pathways :

  • Reduction : NADPH-dependent conversion to tetrahydro derivatives .

  • Conjugation : Glucuronidation (60% of metabolites) and sulfation (25%) dominate in vivo .

Synthetic Modifications

Though detailed synthetic routes are proprietary, analogous flavonoids suggest:

  • Aldol condensation : Used to construct the chromone backbone .

  • Protecting group strategies : Benzyl or acetyl groups protect hydroxyls during synthesis .

Reaction Type Reagents Yield
Aldol condensationNaOH, ethanol65%
Selective methylationDimethyl sulfate, K₂CO₃72%

Stability Under Environmental Stressors

This compound’s stability is pH- and temperature-dependent:

  • pH effects : Degrades rapidly in alkaline conditions (pH > 9) via ring-opening .

  • Thermal stability : Stable below 60°C; decomposition occurs above 80°C .

Condition Half-Life
pH 7.4, 25°C48 hours
pH 9.0, 37°C2 hours

Interaction with Metal Ions

The compound chelates transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes that modulate its redox activity .

Example :
Fe³⁺ chelation reduces - OH generation via Fenton reactions, acting as a pro-oxidant at high concentrations .

Aplicaciones Científicas De Investigación

Linvencorvir tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Linvencorvir ejerce sus efectos al dirigirse a la proteína central del VHB, un componente crítico en el proceso de replicación viral. El compuesto actúa como un modulador de la ensambladura de la cápside, interrumpiendo la formación de la cápside viral y, por lo tanto, inhibiendo la replicación del virus. Este mecanismo involucra la unión a la proteína central y la alteración de su conformación, previniendo la ensambladura adecuada de la cápside viral .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Dihydrotamarixetin belongs to the flavanonol subclass of flavonoids. Below is a detailed comparison with key analogs:

Tamarixetin (Quercetin 4'-Methyl Ether)

  • CAS : 603-61-2
  • Molecular Formula : C₁₆H₁₂O₇
  • Molecular Weight : 316.26 g/mol
  • Key Differences: Tamarixetin lacks the saturated 2,3-dihydro bond, making it a flavone (unsaturated) rather than a flavanonol . Studies suggest that the saturated bond in this compound enhances its radical-scavenging activity compared to Tamarixetin .

Quercetin

  • Molecular Formula : C₁₅H₁₀O₇
  • Molecular Weight : 302.23 g/mol
  • Key Differences: Quercetin is unmethylated at the 4'-position and has a fully unsaturated C-ring.

Isorhamnetin (Quercetin 3'-Methyl Ether)

  • CAS : 480-19-3
  • Molecular Formula : C₁₆H₁₂O₇
  • Molecular Weight : 316.26 g/mol
  • Key Differences :
    • Methylation occurs at the 3'-OH position instead of the 4'-OH in this compound.
    • Structural variations influence target specificity; for example, Isorhamnetin is more associated with anti-inflammatory effects, while this compound’s activity remains under investigation .

Blumeatin B

  • CAS : 79995-67-8
  • Reported Activity : Xanthine oxidase (XO) inhibitory activity .
  • Key Differences :
    • Blumeatin B is a structural isomer with methylation at different positions, highlighting the role of substitution patterns in bioactivity.

Structural and Functional Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivities
This compound 70411-27-7 C₁₆H₁₄O₇ 318.28 4'-O-methyl, saturated 2,3-dihydro bond Antioxidant, enzyme inhibition
Tamarixetin 603-61-2 C₁₆H₁₂O₇ 316.26 4'-O-methyl, unsaturated C-ring Radical scavenging
Quercetin 117-39-5 C₁₅H₁₀O₇ 302.23 Unmethylated, unsaturated C-ring Anti-inflammatory, antioxidant
Isorhamnetin 480-19-3 C₁₆H₁₂O₇ 316.26 3'-O-methyl, unsaturated C-ring Anti-inflammatory
Blumeatin B 79995-67-8 Not specified Not specified Methylation position unclear XO inhibition

Research Findings and Implications

  • Bioactivity Superiority: The saturated 2,3-bond in this compound may confer greater metabolic stability compared to Tamarixetin, as seen in similar dihydroflavonoids .
  • Natural Source Relevance : this compound is co-isolated with Tamarixetin and Rutin in Tamarix chinensis, suggesting shared biosynthetic pathways and synergistic effects in natural extracts .

Actividad Biológica

Dihydrotamarixetin, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the context of its interactions with various biochemical pathways and cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a flavonoid that is structurally related to tangeretin and has been isolated from various plant sources. It exhibits a range of biological activities including antioxidant, anti-inflammatory, and potential anticancer effects. Its mechanism of action often involves modulation of enzyme activity and interaction with cellular signaling pathways.

1. Enzyme Interactions:
this compound acts as an inhibitor of alcohol dehydrogenase (ADH), impacting the metabolism of alcohols and aldehydes. This inhibition is crucial for modulating metabolic pathways associated with alcohol consumption.

2. Cellular Effects:
The compound influences several key cellular processes:

  • Cell Signaling: this compound modulates the NF-κB signaling pathway, which plays a significant role in inflammatory responses. This modulation can lead to a reduction in pro-inflammatory cytokines.
  • Gene Expression: It alters gene expression profiles related to oxidative stress and inflammation, enhancing cellular resilience against oxidative damage.

Antioxidant Activity

This compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in various cell types. This activity is particularly relevant in models of oxidative damage where it has been shown to decrease markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) levels .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects through its action on the NF-κB pathway. Studies indicate that this compound reduces the expression of inflammatory markers such as TNF-α and IL-6 in animal models .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals; increases SOD levels
Anti-inflammatoryInhibits NF-κB pathway; reduces TNF-α, IL-6
Enzyme InhibitionInhibits alcohol dehydrogenase
CytoprotectiveReduces oxidative stress markers

Case Studies

Case Study 1: Alcohol Metabolism
In a study examining the effects of this compound on alcohol metabolism, it was found that administration of the compound significantly reduced blood alcohol levels in rats. This effect was attributed to its inhibition of ADH, leading to decreased conversion of ethanol to acetaldehyde.

Case Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The results showed that treatment with this compound resulted in a marked decrease in inflammatory cytokines and improved overall tissue health compared to control groups .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects: Research indicates that this compound can cross the blood-brain barrier and may offer protective effects against neuroinflammation and oxidative stress-related neuronal damage .
  • Cancer Research: Preliminary findings suggest that this compound may inhibit cancer cell proliferation through modulation of apoptotic pathways, although further studies are needed to elucidate its full potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing dihydrotamarixetin in laboratory settings?

  • Methodological Answer : this compound is typically isolated from natural sources (e.g., plants in the Tamarix genus) via solvent extraction, followed by chromatographic purification (e.g., column chromatography, HPLC). Synthetic routes may involve flavanone backbone modifications, such as methylation and hydroxylation. Characterization requires multi-spectral analysis:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methoxy (-OCH3) and hydroxyl (-OH) group signals.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS is the gold standard for quantification due to its sensitivity and specificity. Key parameters:

  • Chromatographic Conditions : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Validation : Include linearity (R<sup>2</sup> >0.99), limit of detection (LOD), and recovery rates (80–120%) per ICH guidelines.
  • Internal Standards : Use structurally similar flavonoids (e.g., quercetin derivatives) to correct matrix effects .

Q. How can researchers design experiments to study this compound’s antioxidant mechanisms?

  • Methodological Answer : Combine in vitro assays (e.g., DPPH/ABTS radical scavenging, FRAP) with cell-based models (e.g., H2O2-induced oxidative stress in HepG2 cells). Include:

  • Dose-Response Curves : Determine EC50 values.
  • Mechanistic Probes : Measure ROS levels (fluorometric assays), antioxidant enzyme activity (SOD, CAT), and Nrf2 pathway activation (western blot/qPCR) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Compound Purity : Validate via orthogonal techniques (e.g., NMR + HPLC).
  • Biological Models : Compare results across cell lines (e.g., cancer vs. primary cells) and in vivo systems (e.g., murine vs. zebrafish models).
  • Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize confounding factors.
  • Statistical Power : Use meta-analysis to reconcile conflicting findings .

Q. What strategies optimize the structural modification of this compound to enhance its pharmacokinetic properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on:

  • Hydroxyl Group Protection : Acetylation or methylation to improve metabolic stability.
  • Lipophilicity Adjustments : Introduce alkyl chains to enhance membrane permeability (logP optimization).
  • Prodrug Design : Link this compound to moieties (e.g., glycosides) for targeted delivery.
    Validate modifications via in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Follow OECD guidelines for preclinical testing:

  • Dosing Regimens : Include single-dose (acute toxicity) and repeated-dose (28-day) studies in rodents.
  • Pharmacokinetic Parameters : Measure Cmax, Tmax, AUC, and half-life via serial blood sampling (LC-MS/MS analysis).
  • Tissue Distribution : Use radiolabeled this compound or imaging techniques (e.g., MALDI-TOF).
  • Ethical Compliance : Obtain IRB/IACUC approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Q. What experimental approaches resolve this compound’s instability under physiological conditions?

  • Methodological Answer : Conduct stability studies under simulated physiological conditions (pH 7.4, 37°C):

  • Forced Degradation : Expose to light, heat, and hydrolytic stress; monitor degradation products via UPLC-QTOF.
  • Formulation Strategies : Use nanoencapsulation (e.g., liposomes, PLGA nanoparticles) or cyclodextrin complexation to enhance solubility and stability .

Q. How can synergistic effects between this compound and other bioactive compounds be systematically evaluated?

  • Methodological Answer : Use combinatorial screening (e.g., checkerboard assay) to calculate fractional inhibitory concentration (FIC) indices. Advanced approaches:

  • Transcriptomics/Proteomics : Identify pathways modulated by combination therapy.
  • In Vivo Validation : Test synergy in disease models (e.g., murine inflammation models) with pharmacokinetic compatibility checks .

Q. Data Management and Reproducibility

Q. What practices ensure reproducibility of this compound-related experiments?

  • Methodological Answer :

  • Detailed Protocols : Document all steps (e.g., extraction solvent ratios, centrifugation parameters) in supplemental materials.
  • Data Archiving : Deposit raw spectra, chromatograms, and statistical code in repositories (e.g., Zenodo, Figshare).
  • Cross-Validation : Replicate key findings in independent labs using shared reference standards .

Q. How should researchers handle ethical considerations in this compound studies involving animal or human subjects?

  • Methodological Answer :
  • Animal Studies : Comply with ARRIVE guidelines; justify sample sizes and humane endpoints.
  • Human Trials : Register protocols on ClinicalTrials.gov ; obtain informed consent for biomarker studies using this compound metabolites.
  • Conflict of Interest : Disclose all funding sources and patent applications .

Propiedades

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGHARGJDXHKF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrotamarixetin
Reactant of Route 2
Reactant of Route 2
Dihydrotamarixetin
Reactant of Route 3
Reactant of Route 3
Dihydrotamarixetin
Reactant of Route 4
Dihydrotamarixetin
Reactant of Route 5
Reactant of Route 5
Dihydrotamarixetin
Reactant of Route 6
Reactant of Route 6
Dihydrotamarixetin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.